molecular formula C11H11IN2O B8366894 1-(2-iodo-3-methoxybenzyl)-1H-imidazole

1-(2-iodo-3-methoxybenzyl)-1H-imidazole

Cat. No.: B8366894
M. Wt: 314.12 g/mol
InChI Key: RLDFIFINTCWFLK-UHFFFAOYSA-N
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Description

1-(2-Iodo-3-methoxybenzyl)-1H-imidazole is a substituted imidazole derivative characterized by a benzyl group at the N1-position of the imidazole ring, further modified with iodine at the 2-position and a methoxy group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C11H11IN2O

Molecular Weight

314.12 g/mol

IUPAC Name

1-[(2-iodo-3-methoxyphenyl)methyl]imidazole

InChI

InChI=1S/C11H11IN2O/c1-15-10-4-2-3-9(11(10)12)7-14-6-5-13-8-14/h2-6,8H,7H2,1H3

InChI Key

RLDFIFINTCWFLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1I)CN2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The benzyl-imidazole scaffold is highly versatile, with substituents on the benzyl ring critically influencing biological activity and physicochemical properties. Key structural analogs include:

Compound Name Substituents on Benzyl Ring Key Features Reference
1-(Naphthylalkyl)-1H-imidazole Naphthylalkyl groups Antiepileptic activity (MES test ED50 data); optimized via CoMSIA modeling
TIO (Chitosan nanoform derivative) 2-[(2-chloro-3-thienyl)methoxyl] Antifungal activity; log P = 4.4; used in drug delivery systems
Croconazole 3-chlorobenzyloxy group Metabolized into bioactive sulfates; antifungal/antimycobacterial activity
1-(3-Methylbenzyl)-1H-imidazole 3-methyl group Structural simplicity; no direct activity data reported
1-Allylimidazole Allyl group Low molecular weight (108.14 g/mol); used in coordination chemistry

Key Observations :

  • Iodine vs. Chlorine/Methyl Groups: The iodine atom in the target compound likely increases molecular weight (vs. Chlorine in TIO and croconazole contributes to antifungal activity .
  • Methoxy Group : The 3-methoxy substituent may enhance metabolic stability compared to hydroxyl groups, which are prone to sulfation or glucuronidation .
Pharmacological Activity
  • Antiepileptic Potential: 1-(Naphthylalkyl)-1H-imidazole analogs showed significant activity in the MES test (ED50 values derived from QSAR modeling). The iodine and methoxy groups in the target compound may occupy similar steric/electronic regions critical for sodium channel modulation .
  • Antimicrobial Activity : Thiazole-imidazole hybrids (e.g., 2-(furan-2-yl)-1H-imidazole derivatives) exhibited antibacterial effects. The iodine substituent’s electronegativity could disrupt microbial membranes, but this requires experimental validation .
  • Antifungal Applications : TIO and ECO (log P = 4.4–5.61) demonstrate how lipophilic imidazoles improve drug delivery. The target compound’s higher log P (predicted >6 due to iodine) may limit solubility but enhance retention in lipid-rich fungal cell walls .
Physicochemical Properties
Property 1-(2-Iodo-3-Methoxybenzyl)-1H-Imidazole (Predicted) 1-Allylimidazole TIO
Molecular Weight (g/mol) ~330 108.14 354.3
log P ~6.2 (estimated) 1.00 4.4
Melting Point >200°C (estimated) Not reported Not reported
Solubility Low (hydrophobic iodine) High (low MW) Moderate (nanocapsules)

Key Insight: The iodine atom significantly increases molecular weight and log P, necessitating formulation strategies (e.g., chitosan nanocapsules as in ) to improve bioavailability .

Drug Delivery and Formulation

Imidazole derivatives like TIO and ECO are encapsulated in chitosan nanocapsules to enhance solubility and target specificity.

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